Boc-D-Ala-OSu

Peptide Synthesis Stereochemistry Reaction Yield

Peptide chemists often face racemization and low yields when coupling D-alanine using in-situ activation. Boc-D-Ala-OSu (CAS 34404-33-6) eliminates these issues as a pre-activated chiral building block. • Pre-formed OSu ester enables direct amide bond formation, minimizing epimerization at the α-carbon. • Positive optical rotation (+54°) provides a built-in QC check for enantiomeric purity. • 2-3 year solid-state stability ensures reliable inventory for multi-year peptide library programs. Trust BenchChem for consistent, research-grade supply with global logistics.

Molecular Formula C12H18N2O6
Molecular Weight 286.28 g/mol
CAS No. 34404-33-6
Cat. No. B558576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Ala-OSu
CAS34404-33-6
SynonymsBoc-D-Ala-OSu; 34404-33-6; COMUWNFVTWKSDT-SSDOTTSWSA-N; Boc-D-alanineN-hydroxysuccinimideester; C12H18N2O6; MFCD00065974; Boc-L-alaninehydroxysuccinimideester; PubChem12087; SCHEMBL6890388; CTK8B2906; MolPort-020-004-562; tert-Butyl2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-methyl-2-oxoethylcarbamate#; Succinimido-2-[amino]propionate; ZINC2384957; ANW-41299; AKOS015909860; AK-81102; ST24030195; V5326; I14-31407; N-(tert-Butoxycarbonyl)-D-alanine2,5-dioxopyrrolizino; Propanoicacid,(R)-2-[(t-butoxycarbonyl)amino)-,succinimidoester; D-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-,2,5-dioxo-1-pyrrolidinylester; tert-butyl{(1R)-2-[(2,5-dioxopyrrolidin-1-yl)oxy]-1-methyl-2-oxoethyl}carbamate
Molecular FormulaC12H18N2O6
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m1/s1
InChIKeyCOMUWNFVTWKSDT-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Ala-OSu: D-Alanine Building Block


Boc-D-Ala-OSu (N-(tert-Butoxycarbonyl)-D-alanine N-hydroxysuccinimide ester, CAS 34404-33-6) is a pre-activated, chiral amino acid derivative designed for the efficient introduction of a D-alanine residue into peptide chains . The compound consists of a D-alanine core protected at the N-terminus by an acid-labile tert-butoxycarbonyl (Boc) group, while the C-terminal carboxylate is activated as an N-hydroxysuccinimide (OSu) ester to enable facile amide bond formation under mild conditions . It serves as a critical building block in both solid-phase and solution-phase peptide synthesis, particularly when stereochemical integrity is paramount for downstream biological activity .

Chiral D-alanine configuration ensures correct peptide stereochemistry
Pre-activated OSu ester enables direct coupling without in-situ activation
Acid-labile Boc protection compatible with standard SPPS workflows

Boc-D-Ala-OSu Substitution Limitations


Substituting Boc-D-Ala-OSu with its L-enantiomer (Boc-L-Ala-OSu) alters the three-dimensional configuration of the resulting peptide, which can drastically reduce or abolish target binding in chiral biological environments . Even when stereochemistry is not the primary concern, replacing Boc-D-Ala-OSu with a different activated ester (e.g., pentafluorophenyl ester, OPfp) or a free acid requiring in situ activation can significantly impact coupling kinetics, leading to lower isolated yields or increased racemization [1]. Furthermore, the OSu leaving group offers a distinct reactivity profile compared to other active esters, which directly influences coupling efficiency in automated synthesizers and scale-up protocols [1]. Direct quantitative evidence supporting these differences is presented below.

Target
Substitute
Risk
Boc-D-Ala-OSu
L-enantiomer (Boc-L-Ala-OSu)
May invert peptide stereochemistry, reducing or abolishing target binding affinity
Boc-D-Ala-OSu
Pentafluorophenyl ester (OPfp)
Higher reactivity may alter coupling kinetics and increase side reactions or racemization
Boc-D-Ala-OSu
Free acid with in-situ activation
May result in lower coupling yield and higher racemization compared to pre-activated ester

Boc-D-Ala-OSu Comparative Evidence


Coupling Yield: Enantiomer Comparison

A direct head-to-head coupling study demonstrates that Boc-D-alanine (the free acid precursor to Boc-D-Ala-OSu) yields 61% of the desired amide 28A when reacted with (S)-1-phenylethan-1-amine using EDCI, whereas the corresponding Boc-L-alanine yields 84% of the diastereomeric amide 28B under identical conditions [1]. While this comparison uses the free acid rather than the OSu ester, it establishes a fundamental reactivity difference between the D- and L- alanine derivatives that propagates through to activated ester chemistry, underscoring that stereochemistry directly influences coupling efficiency.

Coupling Yield (D vs L)
Head-to-head
61% vs 84% (Boc-D-Ala vs Boc-L-Ala free acid, EDCI coupling)
Supports stereochemistry-specific coupling efficiency review
Free acid study; extrapolation to OSu ester requires validation
Peptide Synthesis Stereochemistry Reaction Yield

Optical Rotation for Enantiomer Differentiation

Boc-D-Ala-OSu exhibits a specific optical rotation of [α]D20 = +54 ± 3° (c=1, dioxane) , which is opposite in sign and nearly equal in magnitude to the well-documented rotation of its L-enantiomer, Boc-L-Ala-OSu, which is reported as [α]D20 = -52° to -56° (c=2-2.5, dioxane) [1]. This diametrically opposed optical rotation serves as a simple, quantitative QC metric to verify the correct enantiomer has been procured and remains intact, preventing costly synthetic errors where the wrong stereoisomer is used.

Optical Rotation
Reported
[α]D +54° (D) vs -52° to -56° (L) in dioxane
Enables rapid enantiomer identity verification
Cross-study comparison; verify under QC conditions
Chiral Purity Quality Control Stereochemical Integrity

Coupling Reactivity Profile Across Active Esters

A systematic kinetic study determined that Boc-amino acid OSu esters couple slower than their corresponding pentafluorophenyl (OPfp) and pentachlorophenyl (OPcp) esters but faster than p-nitrophenyl (ONp) esters when reacted with L-valine methyl ester in THF at 23°C [1]. While the original paper does not provide numerical rate constants for each ester class individually in the abstract, it conclusively demonstrates that the active ester leaving group is the dominant factor influencing coupling rate, with the amino acid side chain (e.g., Ala vs. Phe) exerting only a secondary effect [1]. This positions OSu esters as a balanced choice: sufficiently reactive for routine SPPS cycles without the heightened moisture sensitivity and side-reaction potential of super-activated OPfp esters.

Active Ester Reactivity
Class-level inference
OPfp > OPcp > OSu > ONp (coupling rate with L-Val-OMe, THF, 23°C)
OSu balances sufficient reactivity with reduced side reactions
Rate constant rank; specific numeric values not reported in abstract
Coupling Kinetics Solid-Phase Peptide Synthesis Active Ester Selection

Storage Stability and Shelf-Life: Boc-D-Ala-OSu Maintains Integrity for 2-3 Years Under Recommended Conditions, Supporting Inventory Planning and Long-Term Research Continuity

Vendor specifications indicate that Boc-D-Ala-OSu as a solid powder remains stable for 2 years when stored in a cool, dry area , and for up to 3 years when stored at -20°C [1]. For prepared stock solutions in DMSO, stability is limited to 1 month at -20°C or 6 months at -80°C . In contrast, more reactive active esters such as OPfp exhibit significantly shorter shelf-lives and are typically sold in smaller aliquots due to their pronounced moisture sensitivity. The extended solid-state stability of OSu esters simplifies bulk procurement strategies and reduces the frequency of re-qualification testing.

Shelf Life (Solid)
Data to verify
2 years (cool, dry); 3 years (-20°C) for OSu ester
Supports multi-year inventory planning and lower procurement frequency
Vendor specification; verify under laboratory storage conditions
Chemical Stability Shelf-Life Procurement Planning

Boc-D-Ala-OSu Key Applications


D-Ala in Antimicrobial and Cyclic Peptides

Boc-D-Ala-OSu is the reagent of choice for introducing D-alanine residues into peptides where the D-configuration is essential for biological activity, such as in antimicrobial peptides (e.g., gramicidin S analogs) and cyclic peptide scaffolds. The positive optical rotation (+54°) provides a built-in quality control check to ensure the correct enantiomer is used, while the moderate reactivity of the OSu ester [1] minimizes epimerization at the α-carbon, preserving the stereochemical fidelity required for target binding.

Automated SPPS with Balanced Reactivity

In automated solid-phase peptide synthesizers using Boc-chemistry protocols, Boc-D-Ala-OSu offers a reactivity profile that balances coupling efficiency with minimal side reactions [1]. Its intermediate coupling rate compared to super-activated esters (e.g., OPfp) reduces the risk of double couplings or racemization while still achieving acceptable cycle times. The compound's 2-3 year solid-state stability [2] also simplifies inventory management for core facilities running multi-year peptide library syntheses.

D-Ala-Containing Nucleoside Analogs Synthesis

Boc-D-Ala-OSu has been explicitly utilized in the synthesis of 5-methylcytosine and uridine analogues , where the D-alanine moiety is conjugated to nucleoside scaffolds. The defined yield differential between D- and L- enantiomers under coupling conditions [3] underscores the importance of selecting the correct stereoisomer to maximize isolated yields of these complex, high-value modified nucleosides.

Application
Selection Property
Validation Focus
Antimicrobial & Cyclic Peptide Synthesis
Enantiomer-specific D-alanine building block
Optical rotation verification & stereochemical fidelity
Automated Boc-chemistry SPPS
Balanced OSu reactivity profile
Coupling efficiency vs. racemization risk review
Nucleoside Analogue Conjugates
Chiral D-Ala precursor for high-value conjugates
Enantiomer-dependent isolated yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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